ethyl 8-chloro-2-[(2-chlorobenzoyl)amino]-1-oxo-1H-pyrido[2,1-b][1,3]benzoxazole-4-carboxylate
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Overview
Description
Ethyl 8-chloro-2-[(2-chlorobenzoyl)amino]-1-oxo-1H-pyrido[2,1-b][1,3]benzoxazole-4-carboxylate is a complex organic compound belonging to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-chloro-2-[(2-chlorobenzoyl)amino]-1-oxo-1H-pyrido[2,1-b][1,3]benzoxazole-4-carboxylate typically involves multiple steps:
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Formation of the Benzoxazole Core: : The benzoxazole core can be synthesized through a cyclization reaction involving an ortho-aminophenol and a carboxylic acid derivative. This step often requires the use of dehydrating agents such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) under reflux conditions .
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Introduction of the Chlorobenzoyl Group: : The chlorobenzoyl group is introduced via an acylation reaction. This involves reacting the benzoxazole core with 2-chlorobenzoyl chloride in the presence of a base like pyridine or triethylamine to facilitate the reaction .
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Esterification: : The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid to form the ethyl ester .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the benzoxazole ring. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) .
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Reduction: : Reduction reactions can target the carbonyl groups within the molecule. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents used .
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Substitution: : The chlorobenzoyl group can participate in nucleophilic substitution reactions. Nucleophiles such as amines or thiols can replace the chlorine atom under appropriate conditions .
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: NaBH₄ in methanol or ethanol; LiAlH₄ in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, ethyl 8-chloro-2-[(2-chlorobenzoyl)amino]-1-oxo-1H-pyrido[2,1-b][1,3]benzoxazole-4-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Studies have demonstrated its effectiveness against various bacterial and fungal strains, as well as its ability to inhibit the growth of cancer cells .
Medicine
In medicine, the compound is being investigated for its potential therapeutic applications. Its antimicrobial properties make it a candidate for developing new antibiotics, while its anticancer activity suggests it could be used in chemotherapy .
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced durability or resistance to microbial growth. It may also find applications in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of ethyl 8-chloro-2-[(2-chlorobenzoyl)amino]-1-oxo-1H-pyrido[2,1-b][1,3]benzoxazole-4-carboxylate involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell death . In anticancer applications, it inhibits key enzymes and pathways involved in cell proliferation and survival, inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 8-chloro-2-[(2-fluorobenzoyl)amino]-1-oxo-1H-pyrido[2,1-b][1,3]benzoxazole-4-carboxylate
- Ethyl 8-chloro-2-[(2-methylbenzoyl)amino]-1-oxo-1H-pyrido[2,1-b][1,3]benzoxazole-4-carboxylate
- Ethyl 8-chloro-2-[(2-nitrobenzoyl)amino]-1-oxo-1H-pyrido[2,1-b][1,3]benzoxazole-4-carboxylate
Uniqueness
What sets ethyl 8-chloro-2-[(2-chlorobenzoyl)amino]-1-oxo-1H-pyrido[2,1-b][1,3]benzoxazole-4-carboxylate apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of two chlorine atoms enhances its reactivity and potential for forming diverse derivatives .
Properties
Molecular Formula |
C21H14Cl2N2O5 |
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Molecular Weight |
445.2 g/mol |
IUPAC Name |
ethyl 8-chloro-2-[(2-chlorobenzoyl)amino]-1-oxopyrido[2,1-b][1,3]benzoxazole-4-carboxylate |
InChI |
InChI=1S/C21H14Cl2N2O5/c1-2-29-21(28)13-10-15(24-18(26)12-5-3-4-6-14(12)23)19(27)25-16-9-11(22)7-8-17(16)30-20(13)25/h3-10H,2H2,1H3,(H,24,26) |
InChI Key |
BXDIWGFYGLLSFW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2N(C3=C(O2)C=CC(=C3)Cl)C(=O)C(=C1)NC(=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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